N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
Molecular Formula: C₁₆H₁₇F₂NO₃ Molecular Weight: 309.31 g/mol Stereochemistry: Mixture of stereoisomers . Key Features:
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c1-15(2)16(3)6-7-17(15,9-13(16)21)14(22)20-10-4-5-11(18)12(19)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJBTEZSUFMLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by functional group modifications to introduce the ketone and carboxamide functionalities.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile to form the desired difluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the bicyclic core provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Molecular Formula: C₁₆H₁₇F₂NO₃ Molecular Weight: 307.34 g/mol . Key Differences:
- Fluorine atoms at positions 2 and 5 on the phenyl ring (vs. 3,4 in the target compound).
- No stereochemical data provided, suggesting possible differences in isomer distribution .
Table 1: Physicochemical Comparison
| Property | Target Compound | 2,5-Difluoro Analog |
|---|---|---|
| Molecular Weight (g/mol) | 309.31 | 307.34 |
| logP | 3.23 | Not reported |
| logD | 2.66 | Not reported |
| Fluorine Positions | 3,4 | 2,5 |
Trifluoromethyl-Substituted Analog
Compound: 4,7,7-Trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide Molecular Formula: C₁₈H₂₀F₃NO₂ Key Differences:
- Replacement of difluorophenyl with a bulkier 2-(trifluoromethyl)phenyl group.
- Increased electronegativity and lipophilicity due to CF₃ substitution.
- Potential for enhanced metabolic stability but reduced solubility .
Brominated Derivatives
Example : 2-Bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Molecular Formula : C₂₀H₂₅BrN₂O₄
Key Features :
Table 2: Structural Modifications and Implications
| Compound Type | Substituent | Potential Impact |
|---|---|---|
| Target Compound | 3,4-Difluorophenyl | Balanced lipophilicity and electronic effects |
| Brominated Analog | 2-Bromo, 2,4-dimethoxy | Enhanced polarity; possible toxicity |
| Trifluoromethyl Analog | CF₃ | Higher metabolic resistance |
Dimeric Bicycloheptane Derivative
Compound: N-(3-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}phenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide Molecular Formula: C₂₆H₃₂N₂O₄ Molecular Weight: 436.54 g/mol . Key Differences:
- Dimeric structure with two bicycloheptane units linked via an amide.
- Increased molecular weight and logP (predicted), likely reducing oral bioavailability.
Research Findings and Implications
- Fluorine Position Sensitivity : The 3,4-difluoro substitution in the target compound may optimize π-stacking or hydrogen bonding compared to 2,5-difluoro isomers, though experimental binding data is lacking .
- Stereochemical Complexity : The target compound’s stereoisomer mixture (vs. undefined stereochemistry in analogs) could lead to varied biological activity .
- Synthetic Accessibility : Brominated and methoxy-substituted analogs (e.g., ) may require more complex synthetic routes due to halogenation or protection-deprotection steps.
Biological Activity
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic organic compound notable for its unique bicyclic structure and the presence of difluorophenyl and carboxamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with specific molecular targets such as enzymes and receptors.
Chemical Structure and Properties
The compound's IUPAC name highlights its structural complexity. The bicyclo[2.2.1]heptane core is known for stability and versatility in biological applications. The presence of two fluorine atoms on the phenyl ring can enhance lipophilicity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19F2N O2 |
| Molecular Weight | 303.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 727686-07-9 |
The biological activity of this compound is primarily attributed to its interaction with specific proteins or enzymes. The difluorophenyl group enhances its binding affinity, while the bicyclic structure provides stability necessary for effective interaction with biological targets.
Potential Targets
- Enzymes: The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptors: It could potentially interact with various receptors influencing physiological responses.
Biological Activity Studies
Preliminary studies have indicated that this compound may exhibit significant biological activity; however, comprehensive research is still needed to fully elucidate its mechanisms and therapeutic potential.
Case Studies
- Inhibition Studies : In vitro assays have been conducted to assess the compound's inhibitory effects on specific enzyme activities. For instance, preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Cell Viability Assays : Cell line studies indicate that this compound can affect cell proliferation rates in cancer cell lines, hinting at potential antitumor properties.
Research Findings
Recent findings indicate that the compound's unique fluorinated structure may confer advantages in terms of bioavailability and metabolic stability compared to non-fluorinated analogs.
Comparative Analysis
A comparative analysis with similar compounds reveals that those with fluorinated substituents tend to exhibit enhanced biological activity due to improved binding characteristics.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(3-chlorophenyl)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-1-carboxamide | Moderate | Contains chlorine instead of fluorine |
| This compound | High | Enhanced binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
